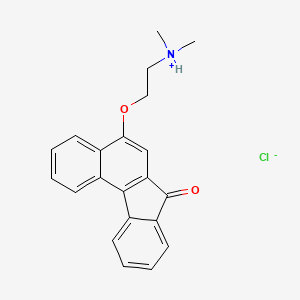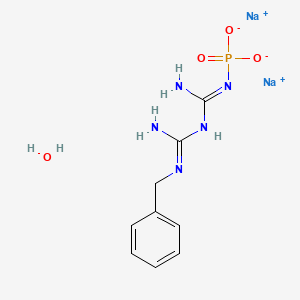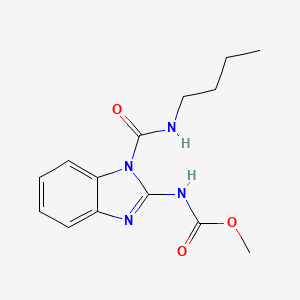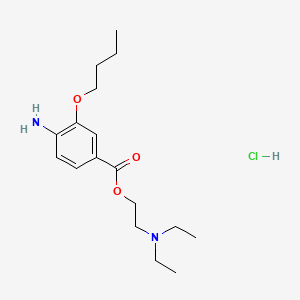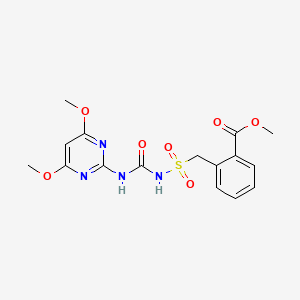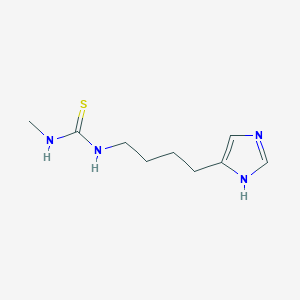
Burimamide
Descripción general
Descripción
Burimamide is an antagonist at the H2 and H3 histamine receptors . At physiological pH, it is largely inactive as an H2 antagonist, but its H3 affinity is 100x higher . It is a thiourea derivative . Burimamide was first developed by scientists at Smith, Kline & French (SK&F; now GlaxoSmithKline) in their intent to develop a histamine antagonist for the treatment of peptic ulcers .
Molecular Structure Analysis
Burimamide has the molecular formula C9H16N4S . Its average mass is 212.315 Da and its monoisotopic mass is 212.109573 Da .Physical And Chemical Properties Analysis
Burimamide has the chemical formula C9H16N4S and a molar mass of 212.32 g/mol . Its average mass is 212.315 Da and its monoisotopic mass is 212.109573 Da .Aplicaciones Científicas De Investigación
Novel Class of Non-Opioid Analgesics
Burimamide, known for its histamine (HA) blocking properties, has been identified as the precursor of a novel class of non-opioid analgesics. A compound derived from burimamide, improgan, exhibits potent analgesic effects against various types of pain without causing motor balance or locomotor activity impairment. Notably, improgan's analgesic effect is not mediated through opioid receptors and does not induce tolerance with daily dosing. This discovery suggests a potential new avenue for pain relief medications that are distinct from traditional opioid and non-opioid analgesics (Hough et al., 2000).
Histamine H3 Receptor Exploration
Burimamide has played a pivotal role in the detection and study of the histamine H3 receptor. Initially used to differentiate between histamine H1 and H2 receptors, burimamide's interactions with H3 receptors have opened new research avenues. Although H3 receptors have been extensively characterized in both central and peripheral tissues, their therapeutic applications are still under exploration. This research could lead to novel treatments for various conditions (Stark et al., 2001).
Histamine H2 Receptor Antagonism
Burimamide has been instrumental in understanding the mechanisms of histamine H2 receptor antagonism. This research has been crucial in developing drugs for treating acid-related diseases, as well as understanding the complex pharmacology of histamine in various physiological processes (Black, 2010).
Antinociceptive Properties
Further exploration of burimamide derivatives has revealed significant antinociceptive properties, leading to potential new pain relief drugs. These compounds show high potency and specificity in producing pain relief, highlighting the therapeutic potential of burimamide-related compounds in managing pain without the side effects typical of conventional analgesics (Hough et al., 2000).
Mecanismo De Acción
Direcciones Futuras
The development of drugs based on imidazole and benzimidazole bioactive heterocycles, like Burimamide, is an active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Propiedades
IUPAC Name |
1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBAVXGYZUSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188519 | |
| Record name | Burimamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Burimamide | |
CAS RN |
34970-69-9 | |
| Record name | Burimamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Burimamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Burimamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BURIMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5A4OD2TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




